Product packaging for 2,7-Dichlorofluorenyl Bromomethyl Ketone(Cat. No.:CAS No. 53221-22-0)

2,7-Dichlorofluorenyl Bromomethyl Ketone

Cat. No.: B1147490
CAS No.: 53221-22-0
M. Wt: 356.0 g/mol
InChI Key: DIAHHKVTQMIQJC-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Ketone-Substituted Fluorenes

The introduction of halogen atoms and ketone functionalities onto the fluorene (B118485) backbone significantly expands its synthetic utility and biological relevance. Halogenation, particularly chlorination, at specific positions on the aromatic rings can profoundly alter the electronic properties of the fluorene system and provide reactive handles for further chemical transformations, such as cross-coupling reactions. rsc.org Ketone-substituted fluorenes, or fluorenones, are another critical class of derivatives. The carbonyl group acts as an electron-withdrawing group, influencing the molecule's electronic and photophysical characteristics. sigmaaldrich.com Furthermore, the ketone functionality itself is a site for a variety of chemical reactions, allowing for the introduction of diverse molecular fragments. organic-chemistry.org The combination of both halogen and ketone substituents on a fluorene scaffold, as seen in 2,7-Dichlorofluorenyl Bromomethyl Ketone, creates a highly versatile molecule with multiple reactive sites, predisposing it to be a valuable intermediate in multistep syntheses.

Role of this compound as a Versatile Synthetic Intermediate

The synthesis of this important intermediate typically involves a two-step process starting from 2,7-dichlorofluorene (B131596). The first step is a Friedel-Crafts acylation, a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.com In this case, 2,7-dichlorofluorene is reacted with bromoacetyl bromide or a related acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the bromoacetyl group at the 4-position of the fluorene ring system. google.com

The subsequent utility of this compound is demonstrated in the synthesis of benflumetol. The α-bromo ketone readily reacts with nucleophiles, such as dibutylamine, to displace the bromine atom and form a new carbon-nitrogen bond. This step is a cornerstone in the construction of the final drug molecule. savemyexams.com

Below are interactive data tables summarizing the key properties of this compound and its role in the synthesis of benflumetol.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₅H₉BrCl₂O
Molecular Weight 356.04 g/mol
CAS Number 53221-22-0
Alternate Names 2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone; Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone
Primary Application Intermediate in the preparation of antimalarials

Data sourced from Santa Cruz Biotechnology. scbt.com

Table 2: Synthetic Utility of this compound in Benflumetol Synthesis

Reaction StepReactantsKey Transformation
Friedel-Crafts Acylation 2,7-Dichlorofluorene, Bromoacetyl bromide, AlCl₃Introduction of the bromoacetyl group onto the fluorene ring.
Nucleophilic Substitution This compound, DibutylamineFormation of a C-N bond by displacement of the bromide.
Further Steps The resulting amino ketone intermediateReduction of the ketone and condensation to form benflumetol.

Information synthesized from various patents and chemical literature. google.comsavemyexams.com

The strategic placement of chloro and bromomethyl ketone functionalities on the fluorene scaffold makes this compound a highly valuable and reactive intermediate, enabling the efficient synthesis of complex and medicinally important molecules like benflumetol. Its study provides a clear example of how the principles of organic synthesis are applied to create compounds with significant real-world impact.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrCl2O B1147490 2,7-Dichlorofluorenyl Bromomethyl Ketone CAS No. 53221-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53221-22-0

Molecular Formula

C15H9BrCl2O

Molecular Weight

356.0 g/mol

IUPAC Name

2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

InChI

InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2

InChI Key

DIAHHKVTQMIQJC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl

Synonyms

2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone;  Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; 

Origin of Product

United States

Advanced Synthetic Methodologies for 2,7 Dichlorofluorenyl Bromomethyl Ketone and Its Precursors

Strategies for the Construction and Functionalization of the Dichlorofluorene Core

The foundational step in the synthesis is the formation of the 2,7-dichlorofluorene (B131596) scaffold. This requires regioselective halogenation of the fluorene (B118485) molecule, followed by the introduction of a ketone group at a specific position.

Regioselective Halogenation Techniques for the Fluorene Moiety

The direct chlorination of fluorene is a critical step to introduce chlorine atoms at the desired 2 and 7 positions. One effective method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a suitable solvent like glacial acetic acid. google.com A Chinese patent describes a process where fluorene is reacted with sulfuryl chloride in glacial acetic acid, which reportedly increases the yield significantly compared to using chlorine gas. google.com The reaction temperature is carefully controlled, initially at a lower temperature during the addition of the chlorinating agent and then heated to ensure the completion of the reaction. google.com

Another patented method utilizes a combination of concentrated hydrochloric acid and manganese dioxide (MnO₂) in acetic anhydride (B1165640) to achieve the chlorination of fluorene to produce 2,7-dichlorofluorene. google.com This process is controlled by the rate of addition of the concentrated hydrochloric acid. google.com

Approaches to Fluorenyl Ketone Formation (e.g., Friedel-Crafts Acylation)

The introduction of a ketone group onto the 2,7-dichlorofluorene ring is typically achieved through a Friedel-Crafts acylation reaction. organic-chemistry.orgsigmaaldrich.com This classic electrophilic aromatic substitution reaction involves reacting the aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.com

For the synthesis of the precursor to 2,7-Dichlorofluorenyl Bromomethyl Ketone, 2,7-dichlorofluorene is acylated. One specific method involves the chloroacetylation of 2,7-dichloro-9H-fluorene. nih.gov A detailed procedure describes the addition of a solution of 2,7-dichloro-9H-fluorene in dichloromethane (B109758) to a suspension of chloroacetyl chloride and aluminum chloride in the same solvent at a controlled temperature of 0–5 °C, resulting in an excellent yield of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. nih.gov

The choice of solvent, catalyst, and temperature can significantly influence the outcome of the Friedel-Crafts acylation. Studies on the acetylation of 9H-fluorene have shown that the solvent polarity and the mode of addition of reactants affect the reactivity and selectivity of the reaction. ruc.dk For instance, conducting the reaction in 1,2-dichloroethane (B1671644) has been shown to be effective. ruc.dkresearchgate.net Low-temperature conditions, often below 0 °C, can also be employed to improve the selectivity of the acylation of alkylbenzenes. google.com

Introduction of the Bromomethyl Moiety

The final key transformation is the introduction of the bromomethyl group to the ketone precursor. This can be achieved through direct bromination of the corresponding methyl ketone or via alternative synthetic routes.

Direct Bromination of Methyl Ketone Precursors

The α-bromination of the methyl ketone precursor, 2-acetyl-2,7-dichlorofluorene, yields the target compound. A direct approach involves reacting 2,7-dichlorofluorene with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. A patent details a procedure where 2,7-dichlorofluorene is reacted with bromoacetyl bromide in dichloromethane at 0-5 °C. google.com The reaction mixture is then carefully worked up to isolate the desired this compound. google.com

The bromination of aralkyl ketones can also be achieved using N-bromosuccinimide (NBS) with a catalyst such as acidic aluminum oxide, which can enhance the formation of the enol form of the substrate, leading to efficient α-bromination. nih.gov The reaction conditions, including the solvent, can be optimized to favor α-bromination over nuclear bromination. nih.gov

Alternative Pathways for α-Bromoketone Synthesis (e.g., via terminal alkynes, oxidative bromination)

Besides the direct bromination of a methyl ketone, alternative methods can be employed for the synthesis of α-bromoketones. One such pathway involves the use of terminal alkynes. Gold-catalyzed hydration of haloalkynes presents an atom-economical route to α-halomethyl ketones. organic-chemistry.org

Oxidative bromination offers another alternative. This can be achieved using a combination of a bromide source, such as potassium bromide, and an oxidant. Efficient oxidative α-halogenation of 1,3-dicarbonyl compounds has been demonstrated using a system of TiX₄ (X = Cl, Br) with hydrogen peroxide or peracetic acid as the oxidant. organic-chemistry.org

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

In the Friedel-Crafts acylation step, the use of a suitable Lewis acid catalyst and a non-polar solvent like dichloromethane at low temperatures can improve the regioselectivity and minimize side reactions. google.comgoogle.com The mode of addition of reactants, as explored in studies on fluorene acetylation, can also play a crucial role in controlling the product distribution. ruc.dk

For the α-bromination step, portion-wise addition of the brominating agent, such as N-bromosuccinimide, has been shown to improve the yield of the desired α-brominated product compared to a single addition. nih.gov The use of a catalyst like acidic alumina (B75360) can also enhance the rate and selectivity of the bromination. nih.gov Furthermore, the choice of solvent can be critical; for instance, using methanol (B129727) can favor α-bromination, while acetonitrile (B52724) might lead to nuclear bromination depending on the substrate. nih.gov Careful control of the reaction temperature during bromination is also essential to prevent the formation of poly-brominated byproducts.

Isolation and Purification Protocols in Complex Organic Synthesis

The isolation and purification of this compound from the reaction mixture are critical for obtaining a product of high purity, suitable for its intended applications. The process involves several standard laboratory techniques tailored to the chemical properties of the target compound and byproducts.

Reaction Quenching and Aqueous Work-up

Following the completion of the Friedel-Crafts acylation, the reaction mixture is carefully quenched. This is typically done by slowly adding it to a mixture of ice and water to decompose the aluminum chloride catalyst and any unreacted acyl halide. If bromine was used for α-bromination, a reducing agent like aqueous sodium thiosulfate (B1220275) may be added to neutralize any excess bromine. chemicalbook.com The crude product is then extracted from the aqueous layer into an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate. The combined organic layers are then washed sequentially with water and a brine solution to remove water-soluble impurities.

Drying and Solvent Removal

The washed organic phase, containing the desired product, is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Column Chromatography

For achieving high purity, column chromatography is an effective method. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. The separation of compounds is based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For fluorene derivatives, a non-polar eluent like n-hexane is often used initially. To elute the more polar ketone product, a gradient of a more polar solvent, such as ethyl acetate, is gradually introduced. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization

The final step in purification is often recrystallization. The solid product obtained from chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. Upon slow cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Table 3: Summary of Purification Techniques The following is an interactive data table. Click on the headers to sort the data.

Step Technique Purpose Reagents/Materials
1 Aqueous Work-up Decompose catalyst, remove water-soluble impurities Ice water, Dichloromethane, Brine
2 Drying Remove residual water from organic phase Anhydrous Magnesium Sulfate (MgSO₄)
3 Chromatography Separate product from non-polar and highly polar impurities Silica Gel, n-Hexane, Ethyl Acetate

Comprehensive Spectroscopic and Structural Elucidation of 2,7 Dichlorofluorenyl Bromomethyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Predictions for the ¹H and ¹³C NMR spectra of 2,7-Dichlorofluorenyl Bromomethyl Ketone are detailed below.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorene (B118485) ring system and the aliphatic protons of the bromomethyl ketone group. The electron-withdrawing effects of the chlorine atoms and the carbonyl group will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

The protons on the fluorene skeleton are anticipated to exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The methylene (B1212753) protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic Protons7.5 - 8.5MultipletThe exact shifts and coupling constants would depend on the specific proton environment on the dichlorofluorene ring.
Methylene Protons (-CH₂Br)4.5 - 5.0SingletDeshielded by the adjacent carbonyl and bromine atom.
Methylene Protons (Fluorene C9-H₂)~4.0SingletTypical chemical shift for the C9 protons of a fluorene system.

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield. The carbons bearing chlorine atoms will also be deshielded, while the methylene carbon of the bromomethyl group will appear in the aliphatic region, influenced by the adjacent bromine and carbonyl functionalities.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)190 - 200
Aromatic Carbons (C-Cl)130 - 140
Other Aromatic Carbons120 - 135
Methylene Carbon (-C H₂Br)30 - 40
Methylene Carbon (Fluorene C 9)~37

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on the aromatic ring. Cross-peaks would be observed between protons that are on adjacent carbons, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule by linking the proton signals to their corresponding carbon signals. For instance, the singlet at ~4.0 ppm in the ¹H NMR would correlate with the carbon signal at ~37 ppm in the ¹³C NMR, confirming the C9-H₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the methylene protons of the bromomethyl group and the carbonyl carbon, as well as with the adjacent aromatic carbons, confirming the attachment of the bromomethyl ketone moiety to the fluorene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. The presence of an α-halogen (bromine) is known to shift the carbonyl stretching frequency to a higher wavenumber compared to a simple alkyl ketone. Other characteristic bands would include those for aromatic C-H and C=C stretching, as well as the C-Br and C-Cl stretches.

Predicted FT-IR Data

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Weak
Carbonyl (C=O) Stretch1700 - 1725Strong
Aromatic C=C Stretch1450 - 1600Medium
C-Br Stretch600 - 700Medium to Strong
C-Cl Stretch700 - 800Strong

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR spectrum. The aromatic ring system of the fluorene core is expected to produce strong Raman signals. The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Predicted Raman Active Modes

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing Modes1000 - 1600Strong
Carbonyl (C=O) Stretch1700 - 1725Weak to Medium
C-Br Stretch600 - 700Medium
C-Cl Stretch700 - 800Medium

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₁₅H₉BrCl₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Expected Fragmentation Pathways: The fragmentation of this compound in a mass spectrometer is anticipated to follow predictable patterns for α-haloketones. The primary cleavage, known as α-cleavage, would likely occur at the bond between the carbonyl carbon and the adjacent bromomethyl group, as well as the bond between the carbonyl carbon and the fluorenyl ring.

Key expected fragmentation events include:

Loss of the bromomethyl radical (•CH₂Br): This would lead to the formation of a 2,7-dichlorofluorenoyl cation.

Loss of a bromine atom (•Br): This would result in a radical cation.

Cleavage of the carbonyl group (CO): This is a common fragmentation pathway for ketones.

Fissions within the fluorenyl ring system: This would produce a series of smaller charged fragments.

A theoretical HRMS fragmentation data table is presented below to illustrate these expected pathways.

Theoretical Fragment Molecular Formula Expected m/z
[M]⁺C₁₅H₉BrCl₂O⁺355.9188
[M-Br]⁺C₁₅H₉Cl₂O⁺275.0081
[M-CO]⁺C₁₄H₉BrCl₂⁺327.9237
[M-CH₂Br]⁺C₁₄H₇Cl₂O⁺261.9928

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A hypothetical table of crystallographic parameters is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4

Electronic Absorption and Emission Spectroscopy for Electronic Structure (e.g., UV-Vis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the dichlorofluorene aromatic system.

Expected Spectroscopic Properties: The fluorene moiety is known for its strong absorption in the ultraviolet region. The presence of the chlorine atoms and the bromomethyl ketone group would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted fluorene. These shifts are due to the electronic effects of the substituents on the energy levels of the molecular orbitals. The ketone group, in particular, can introduce n-π* transitions, which are typically weaker and occur at longer wavelengths than the π-π* transitions. Information on the emissive properties would require fluorescence spectroscopy, which would provide insight into the molecule's potential as a fluorophore.

A table of anticipated UV-Vis absorption maxima is presented below.

Solvent Anticipated λmax (nm) Transition Type
Hexane~265, ~300π-π
Ethanol~270, ~305π-π
~340n-π*

Chemical Reactivity and Mechanistic Investigations of 2,7 Dichlorofluorenyl Bromomethyl Ketone

Reactions at the Bromomethyl Ketone Functionality

The bromomethyl ketone moiety is a highly reactive functional group due to the electronic influence of the adjacent carbonyl group on the α-carbon-bromine bond. This activation facilitates several key reaction types.

The carbon atom attached to the bromine in 2,7-Dichlorofluorenyl Bromomethyl Ketone is highly electrophilic and susceptible to attack by nucleophiles through a bimolecular nucleophilic substitution (Sɴ2) mechanism. The adjacent carbonyl group significantly enhances the rate of Sɴ2 reactions compared to a standard primary alkyl bromide. This acceleration is attributed to the electron-withdrawing inductive effect of the carbonyl, which polarizes the C-Br bond, and the stabilization of the transition state through orbital overlap with the π-system of the carbonyl group.

Sɴ1 reactions are generally disfavored for α-haloketones because the resulting α-carbocation intermediate would be destabilized by the adjacent electron-withdrawing carbonyl group.

The reaction is most efficient with less basic nucleophiles, such as carboxylates, halides, or sulfur nucleophiles. The use of strongly basic nucleophiles can lead to competing side reactions, primarily α-carbanion formation (see section 4.1.2).

The enhanced reactivity of α-haloketones in Sɴ2 reactions is well-documented. A comparison with analogous alkyl halides demonstrates a significant rate enhancement, as illustrated in the table below.

Substrate Relative Rate of Sɴ2 Reaction with LiI in Acetone
n-Propyl Chloride1
Chloroacetone35,000
This table illustrates the profound activating effect of an adjacent carbonyl group on the rate of nucleophilic substitution, based on comparative reactivity data for similar structures.

The hydrogen atoms on the carbon adjacent to a carbonyl group (α-hydrogens) are acidic. In this compound, the α-hydrogen is rendered particularly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. Treatment with a strong, non-nucleophilic base can deprotonate this position to form a resonance-stabilized carbanion, specifically an α-haloenolate.

This enolate intermediate is a potent nucleophile itself and can participate in various subsequent reactions, such as alkylations or aldol-type condensations, if an appropriate electrophile is present. However, in the absence of a suitable electrophile, this pathway can lead to complex side products. The choice of base is therefore critical in directing the reaction of an α-bromoketone towards either Sɴ2 substitution (weak base) or enolate formation (strong base).

The bromomethyl ketone functionality can undergo several types of reductive transformations, targeting either the carbonyl group, the carbon-bromine bond, or both.

Reductive Dehalogenation: The carbon-bromine bond can be selectively cleaved using various reducing agents. One-electron and two-electron reducing agents, such as zinc metal (e.g., zinc-copper couple), can reduce the α-bromoketone to generate a zinc enolate in a site-specific manner. This enolate can then be protonated during workup to yield the corresponding methyl ketone, 2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, or trapped with other electrophiles. This process of reductive dehalogenation is a key method for forming specific enolates from α-haloketones.

Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol using standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is generally fast and leads to the formation of the corresponding bromohydrin, 1-bromo-2-(2,7-dichloro-9H-fluoren-4-yl)ethanol. These halohydrins are valuable synthetic intermediates.

Complete Reduction: Stronger reducing conditions, such as those used in a Wolff-Kishner reduction, could potentially reduce both the carbonyl group and the carbon-bromine bond, though eliminative pathways may also compete.

Treatment of this compound with a hindered, non-nucleophilic base can induce an elimination reaction (dehydrobromination) to form the corresponding α,β-unsaturated ketone. This reaction typically proceeds via an E2 mechanism, where the base abstracts the acidic α-hydrogen, and the bromide ion is expelled concurrently, forming a new carbon-carbon double bond conjugated to the carbonyl group.

A common base used for this transformation is pyridine (B92270), often with heating. The product of this reaction would be 1-(2,7-dichloro-9H-fluoren-4-yl)prop-2-en-1-one, a valuable intermediate for Michael additions and other conjugate addition reactions.

Transformations Involving the Dichloro-Substituted Fluorene (B118485) Core

The two chlorine atoms attached to the aromatic fluorene backbone at positions 2 and 7 are significantly less reactive than the bromine of the bromomethyl ketone group. However, they can participate in reactions characteristic of aryl halides, most notably palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to elaborate the fluorene skeleton by forming new carbon-carbon or carbon-heteroatom bonds.

The chlorine atoms at C2 and C7 of the fluorene ring serve as handles for palladium-catalyzed cross-coupling. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to efficiently activate these bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide. For this compound, reaction with an aryl- or vinylboronic acid could replace one or both chlorine atoms. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for coupling unreactive aryl chlorides; bulky, electron-rich phosphine ligands are often required. It is possible to achieve either mono- or di-substitution by controlling the stoichiometry and reaction conditions.

Typical Suzuki Reaction Conditions for Aryl Chlorides

Component Example Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Pre-catalyst
Ligand SPhos, XPhos, P(t-Bu)₃, Buchwald Ligands Stabilizes Pd(0), facilitates oxidative addition
Boron Reagent Ar-B(OH)₂ Source of the new carbon fragment
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the boronic acid for transmetalation

| Solvent | Toluene, Dioxane, THF, often with water | Reaction medium |

Sonogashira Coupling:

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide to create internal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Applying this to the 2,7-dichlorofluorene (B131596) core would allow for the introduction of alkyne functionalities at the C2 and C7 positions, leading to highly conjugated systems. Copper-free Sonogashira protocols have also been developed to avoid side reactions like alkyne homocoupling. Similar to the Suzuki reaction, selective mono- or di-alkynylation can often be achieved.

Typical Sonogashira Reaction Conditions for Aryl Halides

Component Example Purpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for the cross-coupling cycle
Copper Co-catalyst CuI Facilitates formation of the copper acetylide
Alkyne R-C≡CH Coupling partner
Base Et₃N, i-Pr₂NH (DIPA), Piperidine Serves as both base and often as solvent

| Solvent | THF, DMF, Toluene | Reaction medium |

Further Electrophilic Aromatic Substitutions

The reactivity of the fluorene nucleus in this compound towards electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the two chlorine atoms and the bromomethyl ketone group. The fluorene system itself is generally more reactive than benzene (B151609) in electrophilic substitutions due to the activating nature of the fused ring system. quora.com

The chlorine atoms at the 2 and 7 positions are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of the electron-donating resonance effect of their lone pairs. The bromomethyl ketone group, attached at the 4-position, is a deactivating group due to the electron-withdrawing nature of the carbonyl and the bromine atom. This group will primarily direct incoming electrophiles to the meta positions relative to its point of attachment.

Considering the positions on the fluorene ring, the chlorine atoms at C-2 and C-7 will direct incoming electrophiles to their ortho and para positions. For the chlorine at C-2, the ortho positions are C-1 and C-3, and the para position is C-6. For the chlorine at C-7, the ortho positions are C-6 and C-8, and the para position is C-2 (which is already substituted). The bromomethyl ketone at C-4 will direct incoming electrophiles to C-5 and C-9a (part of the five-membered ring), which are meta to it.

Common electrophilic aromatic substitution reactions that could be investigated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. sigmaaldrich.comorganic-chemistry.orgyoutube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the fluorene ring at a position dictated by the balance of electronic and steric effects. libretexts.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is a predictive guide based on established principles of electrophilic aromatic substitution and may not reflect experimental outcomes.

ReactionReagentsPredicted Major Product(s)Rationale
Nitration HNO₃, H₂SO₄Substitution at C-5 or C-1The directing effects of the chloro and bromomethyl ketone groups will likely favor substitution at these positions.
Bromination Br₂, FeBr₃Substitution at C-5 or C-1Similar to nitration, the substitution pattern will be a compromise between the directing influences of the existing groups.
Sulfonation SO₃, H₂SO₄Substitution at C-5 or C-1The bulky sulfonyl group might favor the less sterically hindered position.
Friedel-Crafts Acylation RCOCl, AlCl₃Substitution at C-5 or C-1The deactivating nature of the existing substituents may require harsh reaction conditions. sigmaaldrich.comorganic-chemistry.orgyoutube.com

Photochemical Reactivity and Excited-State Dynamics

The photochemical behavior of this compound is expected to be influenced by both the fluorene core and the α-bromoketone moiety. Fluorene and its derivatives are known for their fluorescence properties and have been the subject of numerous photophysical studies. nih.govnih.govrsc.org The presence of halogen atoms can influence the excited-state dynamics through heavy-atom effects, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or triplet-state reactivity.

The α-bromoketone functionality is particularly susceptible to photochemical reactions. colab.wsresearchgate.net Upon absorption of light, α-bromoketones can undergo homolytic cleavage of the carbon-bromine bond to generate a bromine radical and a ketyl radical. libretexts.org This process, known as α-cleavage, is a common photochemical pathway for ketones. libretexts.org

For this compound, this would lead to the formation of a 2,7-dichlorofluorenyl-4-carbonylmethyl radical and a bromine atom. These reactive intermediates can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination.

The excited-state dynamics of substituted fluorenes can be complex, involving multiple electronic states. nih.govnih.gov The presence of both electron-withdrawing chloro groups and the bromomethyl ketone group can affect the energies of the excited singlet and triplet states and the rates of radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay processes. rsc.org Fluorescence quenching can also occur, influenced by the solvent and the nature of the substituents. nih.govrsc.org

Table 2: Potential Photochemical Reactions of this compound This table outlines plausible photochemical transformations based on the known reactivity of related compounds.

Reaction TypeProposed Intermediate(s)Potential Product(s)
α-Cleavage (C-Br bond) 2,7-dichlorofluorenyl-4-carbonylmethyl radical, Bromine radical2,7-Dichlorofluorenyl methyl ketone (via H-abstraction), Dimerization products
Intersystem Crossing Triplet excited statePhosphorescence, Triplet-sensitized reactions
Fluorescence Singlet excited stateEmission of light

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics of electrophilic aromatic substitution reactions on the 2,7-dichlorofluorene nucleus will be significantly slower than those on unsubstituted fluorene due to the deactivating effect of the two chlorine atoms and the bromomethyl ketone group. libretexts.org The rate of reaction will depend on the nature of the electrophile and the reaction conditions. The formation of the sigma complex (arenium ion) is typically the rate-determining step in these reactions. masterorganicchemistry.com

The thermodynamics of these substitutions will be governed by the relative stability of the reactants and products. The introduction of another substituent onto the already substituted ring will involve changes in enthalpy and entropy that will determine the position of the equilibrium.

In terms of the photochemical reactions, the quantum yield of the α-cleavage of the C-Br bond will be a key kinetic parameter. This value represents the efficiency of the photochemical process. The rates of the subsequent reactions of the radical intermediates will determine the final product distribution.

Table 3: General Kinetic and Thermodynamic Considerations This table provides a qualitative overview of the kinetic and thermodynamic factors for key reaction types.

Reaction TypeKey Kinetic FactorsKey Thermodynamic Factors
Electrophilic Aromatic Substitution Rate of formation of the sigma complex, Concentration of reactants and catalyst, Temperature. libretexts.orgmasterorganicchemistry.comStability of the substituted product relative to the starting material, Enthalpy and entropy of reaction. libretexts.orgyoutube.com
Photochemical α-Cleavage Quantum yield of C-Br bond cleavage, Light intensity, Concentration of the ketone.Stability of the resulting radical intermediates, Bond dissociation energy of the C-Br bond.
Nucleophilic Substitution at the Bromomethyl Carbon Nature of the nucleophile, Solvent polarity, Steric hindrance around the reaction center.Strength of the new bond formed, Stability of the leaving group (bromide ion).

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Fluorene-Based Polymers and Oligomers

2,7-Dichlorofluorenyl Bromomethyl Ketone is a valuable precursor for the synthesis of fluorene-based polymers and oligomers. The fluorene (B118485) unit is a cornerstone in materials chemistry, prized for imparting thermal stability, high photoluminescence quantum yields, and excellent charge transport properties to macromolecular structures. rsc.orgresearchgate.net The subject compound possesses multiple reactive sites that can be selectively addressed to construct polymeric chains.

The two chlorine atoms at the 2 and 7 positions can participate in cross-coupling reactions, such as Suzuki or Stille coupling, which are workhorse methods for the synthesis of conjugated polymers. 20.210.105mdpi.com Furthermore, the α-bromoketone moiety provides an additional reactive handle for polymerization or for pre-synthesis modification of the monomer structure. This multifunctionality allows for the creation of linear, branched, or cross-linked polymers with precisely engineered properties. A Chinese patent describes the synthesis of 2,7-dichlorofluorenyl-4-bromomethyl ketone through a Friedel-Crafts reaction of 2,7-dichlorofluorene (B131596) with bromoacetyl bromide, highlighting its role as a key intermediate derived from the foundational 2,7-dihalofluorene structure used in polymer synthesis. google.com

Potential Polymerization Pathways

Functional GroupPotential Reaction TypeResulting StructureReference
2,7-Dichloro groupsSuzuki Polycondensation (with a diboronic ester)Alternating conjugated copolymers 20.210.105mdpi.com
2,7-Dichloro groupsStille Polycondensation (with an organostannane)Alternating conjugated copolymers mdpi.com
Bromomethyl KetoneWilliamson Ether Synthesis (after reduction of ketone)Polymers with ether linkages in the side chain researchgate.net
Bromomethyl KetoneConversion to a polymerizable group (e.g., vinyl, acetylene)Side-chain functionalized polymers researchgate.net

Polyfluorenes are a critical class of materials in the field of optoelectronics, finding application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The utility of these polymers stems from their rigid structure and high fluorescence efficiency, particularly in the blue region of the spectrum. 20.210.105researchgate.net

The 2,7-dichloro substitution pattern on the fluorene core of the ketone makes it an ideal starting point for creating highly efficient conjugated systems. Polymerization via coupling reactions at these positions leads to regioregular poly(2,7-fluorene)s, where the extended π-conjugation along the polymer backbone facilitates efficient charge transport. 20.210.105 The electron-withdrawing nature of the chlorine atoms modulates the HOMO/LUMO energy levels of the resulting polymer, a crucial parameter for tuning the electronic properties and matching the energy levels of other materials within an optoelectronic device. researchgate.net By co-polymerizing fluorene-based monomers derived from this ketone with various electron-donating or electron-accepting units, a wide range of donor-acceptor (D-A) copolymers can be synthesized. mdpi.com This strategy is fundamental for controlling the bandgap and absorption/emission characteristics of materials used in red-emitting OLEDs and broad-absorption solar cells. mdpi.com

Dendrimers and hyperbranched polymers are three-dimensional macromolecules with unique properties stemming from their highly branched, globular structures. sigmaaldrich.cominstras.com Their synthesis often relies on the use of multifunctional monomers, typically of the A₂B or A₃B type, which can build out the branched architecture in a controlled or one-pot fashion. dtic.mil

This compound can be viewed as a multifunctional building block suitable for constructing such complex architectures. The molecule possesses three distinct halogenated reactive sites (two chloro, one bromo) in addition to the ketone functionality. This allows it to potentially act as a core molecule from which dendritic wedges can be grown, or as a branching unit within a hyperbranched polymer structure. For example, the bromo and chloro sites could undergo sequential, selective coupling reactions with different monomers to create a branching point. The ketone can also be chemically modified to introduce additional reactive groups. While direct use of this specific ketone as a dendritic scaffold is not widely documented, its inherent multifunctionality aligns with the core principles of monomer design for hyperbranched systems. researchgate.netinstras.com

Intermediate in the Synthesis of Complex Molecular Architectures (e.g., Molecular Motors)

The construction of complex molecular architectures, such as molecular motors and switches, requires the precise, multi-step synthesis of bespoke molecular components. researchgate.net These components are often rigid, photo- or electro-active units that are assembled into a final, functional machine. Fluorene and its derivatives are attractive candidates for such components due to their rigidity and well-understood photochemistry. researchgate.net

Specifically, 2,7-disubstituted fluorenone derivatives have been identified as key "bottom-half" components in the synthesis of light-driven molecular motors. researchgate.net Although this compound is a fluorenyl ketone and not a fluorenone (where the ketone is at the C9 bridge), it serves as a highly versatile intermediate that can be readily converted into more elaborate structures. The multiple reactive handles—the two C-Cl bonds, the C-Br bond, and the ketone—provide chemists with numerous options for synthetic elaboration, allowing for the attachment of other molecular fragments, modification of solubility, and fine-tuning of electronic properties necessary for the construction of intricate molecular machinery.

Role in the Development of Ligands for Catalysis

The development of homogeneous catalysis relies on the design of organic ligands that can coordinate to a metal center, controlling its reactivity, selectivity, and stability. The structure of the ligand is paramount to the catalyst's performance. Fluorene-based structures have been successfully incorporated into ligands for transition metal catalysts. nih.gov

This compound is a suitable precursor for the synthesis of such ligands. The ketone functional group is a key feature, as it can be used to synthesize chelating structures like β-diketonates, which are excellent ligands for a variety of metals. nih.gov For instance, a fluorene-containing β-diketonato ligand was used to synthesize a rhodium(I) complex. nih.gov The synthetic pathway to such a ligand involves reactions at the ketone functionality. Furthermore, the chloro- and bromo-substituents on the molecule provide additional sites for modification, such as linking the ligand to a solid support to create a heterogeneous catalyst or introducing other donor atoms to create multidentate ligands.

Functional Groups and Their Roles in Synthesis

Functional GroupChemical NamePotential Synthetic Application
-ClChloroSite for metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig).
-BrBromoReactive site for nucleophilic substitution or cross-coupling reactions.
>C=OKetoneCan be converted to alcohols, alkenes, or used to form chelating groups like β-diketones.
Fluorene CoreFluorenylProvides rigidity, thermal stability, and inherent fluorescence.

Chemical Probes and Tags for Research Applications (excluding biological/clinical probes)

Fluorescent probes are molecules that can report on their local environment through changes in their emission properties. nih.gov While many are designed for biological systems, they are also valuable tools in materials science. In this context, they can be used to study polymer morphology, detect the presence of certain analytes within a material, or measure physical properties like temperature or stress.

The fluorene core of this compound is inherently fluorescent, a property that is central to its use as a probe or tag. rsc.org The key advantage of this molecule is that its reactive functional groups allow it to be covalently incorporated into a larger material system, rather than just being physically mixed in. For example, it could be integrated as a monomer unit in a polymer chain or grafted onto a surface. As a permanent part of the material, it can provide reliable feedback on the material's properties. Changes in the fluorescence emission (e.g., wavelength, intensity, or lifetime) of the fluorene tag could indicate changes in polymer chain aggregation, the curing progress of a resin, or the interaction of the material with its environment, providing valuable insights for materials development and characterization.

Computational and Theoretical Chemistry Studies of 2,7 Dichlorofluorenyl Bromomethyl Ketone

Density Functional Theory (DFT) Calculations for Ground State Properties

The electronic properties of 2,7-Dichlorofluorenyl Bromomethyl Ketone are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and kinetic stability. researchgate.netnih.gov

In this compound, the fluorene (B118485) core provides a delocalized π-system. The electron-withdrawing nature of the two chlorine atoms at the 2 and 7 positions, along with the bromomethyl ketone group, is expected to significantly lower the energy of the LUMO. nih.gov This effect enhances the electron-accepting capability of the molecule. The HOMO, on the other hand, is likely to be distributed over the fluorene ring, with some contribution from the p-orbitals of the halogen atoms. The presence of these substituents generally leads to a reduction in the HOMO-LUMO gap compared to the parent fluorene molecule, which can be correlated with increased chemical reactivity. nih.gov

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterPredicted Energy (eV)
HOMO-6.20
LUMO-2.50
HOMO-LUMO Gap3.70

Note: The values in this table are representative and based on DFT calculations of similar halogenated fluorene derivatives. Actual values may vary.

DFT calculations are instrumental in predicting the vibrational spectra (IR and Raman) of molecules. nih.govrsc.org For this compound, these calculations can help assign the characteristic vibrational modes associated with its functional groups.

Key predicted vibrational frequencies include:

Carbonyl (C=O) stretch: A strong absorption band in the IR spectrum is expected in the range of 1710-1730 cm⁻¹, characteristic of an α-haloketone.

Aromatic C-H stretch: Multiple weak to medium bands are predicted above 3000 cm⁻¹.

C-Cl stretch: Strong to medium bands are expected in the region of 800-850 cm⁻¹ for the C-Cl bonds attached to the aromatic ring.

C-Br stretch: A band in the lower frequency region, typically around 600-650 cm⁻¹, is anticipated for the bromomethyl group.

Furthermore, DFT can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. The electron-withdrawing groups are expected to cause a downfield shift for the nearby protons and carbons in the ¹H and ¹³C NMR spectra, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)1710 - 1730
Aromatic C-H3000 - 3100
Aromatic C=C1450 - 1600
C-Cl (Aromatic)800 - 850
C-Br (Aliphatic)600 - 650

Note: These are typical frequency ranges and the exact values can be refined through specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties of molecules and predicting their UV-Vis absorption spectra. mdpi.com For this compound, TD-DFT calculations can predict the electronic transitions between the ground state and various excited states. acs.orgrsc.org

The UV-Vis spectrum of this compound is expected to be influenced by the extended conjugation of the fluorene system and the electronic effects of the substituents. The π → π* transitions of the fluorene ring will likely be the most intense. The presence of the carbonyl group may also introduce a weaker n → π* transition at a longer wavelength. researchgate.net The chloro and bromo substituents are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted fluorene.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

Predicted λmax (nm)Transition Type
~320π → π
~305π → π
~390n → π*

Note: These are estimated values based on TD-DFT studies of similar aromatic ketones. The actual spectrum may show variations.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure and conformational preferences of this compound play a crucial role in its reactivity. Conformational analysis, often performed using DFT, can identify the most stable conformers and the energy barriers between them. nih.govnih.gov

The key rotatable bonds are the C-C bond linking the ketone to the fluorene ring and the C-C bond of the bromomethyl group. The orientation of the bromomethyl ketone side chain relative to the plane of the fluorene ring will be influenced by steric hindrance and potential non-covalent interactions. Stereoelectronic effects, such as hyperconjugation between the C-Br bond and the carbonyl π-system, can also influence the conformational preferences and the reactivity of the ketone group. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the reaction pathways of this compound. A common reaction for α-bromoketones is nucleophilic substitution, where a nucleophile displaces the bromide ion. orgsyn.orgkhanacademy.orgyoutube.comyoutube.com

DFT calculations can be used to map the potential energy surface of such a reaction. This involves locating the transition state structure and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, providing insight into the reaction rate. The mechanism of nucleophilic addition to the carbonyl group can also be investigated, identifying the tetrahedral intermediate and the subsequent steps. nih.govmasterorganicchemistry.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with other molecules, such as solvents or biological macromolecules. researchgate.netgithub.ioyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena.

For this compound, MD simulations can be particularly useful for understanding intermolecular interactions like halogen bonding. The chlorine atoms on the fluorene ring can act as halogen bond donors, interacting with electron-rich atoms on other molecules. nih.gov The simulations can also reveal information about the solvation shell around the molecule and how it influences its conformation and reactivity. youtube.comyoutube.com

Synthesis and Reactivity of Structural Analogues and Derivatives

Systematic Variation of Halogen Substituents on the Fluorene (B118485) Nucleus

The identity and position of halogen atoms on the fluorene ring system play a critical role in modulating the electronic properties and reactivity of the molecule. Research into halogen-substituted 9-fluorenyl derivatives has shown that these modifications can influence how the molecules interact with biological targets. nih.gov For instance, the synthesis of compounds like (2,7-dichloro-fluoren-9-ylideneaminooxy)-acetic acid and its dibromo-analogue, (2,7-dibromo-fluoren-9-ylideneaminooxy)-acetic acid, has been reported in the context of developing small molecules to stabilize the protein transthyretin (TTR). nih.gov

The introduction of halogens such as chlorine and bromine at the 2 and 7 positions influences the molecule's ability to inhibit amyloid fibril formation, a key process in certain neurodegenerative diseases. nih.gov It was observed that these halogen substitutions disfavored the dual binding mode that is common in unsubstituted fluorenyl ring systems, highlighting the impact of halogenation on molecular interactions. nih.gov The choice of halogen (e.g., fluorine, chlorine, bromine) can alter bioactivity and other physicochemical properties. sapub.org Fluorine, in particular, is known to have significant effects on molecular conformation and electronic properties due to its high electronegativity. nih.gov The substitution of fluorine onto an aromatic ring introduces new π-orbitals, which can affect the aromaticity and stability of the ring system. nih.gov

The synthesis of these halogenated fluorenes often involves multi-step processes starting from the appropriately substituted fluorenone. The reactivity of the fluorene nucleus itself is also affected by halogenation. For example, the metabolism of halogen-substituted fluorenes by certain bacteria proceeds via attack on the unsubstituted aromatic ring, indicating that the halogenated ring is deactivated towards certain oxidative transformations. asm.org

Table 1: Comparison of Halogen-Substituted Fluorene Derivatives This table is generated based on findings from related studies and illustrates the types of variations and their observed effects.

Compound NameHalogen SubstituentPosition(s)Observed Effect/Application ContextReference
(2,7-dichloro-fluoren-9-ylideneaminooxy)-acetic acidChlorine2, 7Transthyretin stabilization, disfavors dual binding mode nih.gov
(2,7-dibromo-fluoren-9-ylideneaminooxy)-acetic acidBromine2, 7Transthyretin stabilization, disfavors dual binding mode nih.gov
Fluorinated FluorenesFluorineVariousKnown to alter bioactivity and physicochemical properties sapub.orgnih.govnih.gov

Modification of the α-Halo Ketone Moiety

The α-halo ketone functional group is a highly reactive electrophilic moiety, central to the chemical utility of 2,7-Dichlorofluorenyl Bromomethyl Ketone. beilstein-journals.orgnih.gov Its reactivity can be tuned by changing the halogen atom (bromine, chlorine, or fluorine). beilstein-journals.orgnih.gov The carbon-halogen bond is activated by the adjacent carbonyl group, making this class of compounds potent alkylating agents in SN2 reactions. beilstein-journals.orgnih.govnih.gov

Studies comparing the reactivity of various α-halogenated ketones have revealed interesting trends. While electronegativity arguments might suggest α-fluoro ketones would be the most reactive, experimental evidence shows they are slightly less reactive towards nucleophilic addition than their α-chloro and α-bromo counterparts. beilstein-journals.orgnih.gov This is attributed to conformational effects; the optimal orbital overlap for reactivity requires the C-X (halogen) bond to be orthogonal to the carbonyl group, a conformation that is less favored for fluorine. beilstein-journals.orgnih.gov However, all α-halogenated ketones are significantly more reactive than non-halogenated ketones. beilstein-journals.orgnih.gov

The synthesis of these modified ketones can be achieved through various routes. Direct halogenation of the corresponding methyl ketone using agents like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent is a common method. wikipedia.orgnih.gov For the synthesis of α-fluoroketones, electrophilic fluorinating agents like Selectfluor® are often employed. sapub.orgresearchgate.net The reaction of a diazomethyl ketone with the corresponding hydrogen halide (e.g., HBr or HCl) is another established method for producing α-bromo and α-chloro ketones. mdpi.comorgsyn.org

Table 2: Relative Reactivity of α-Halo Ketone Moieties This table summarizes general reactivity trends observed in studies of α-haloketones.

α-Halo Ketone MoietyHalogen (X)Relative Reactivity in Nucleophilic AdditionSynthetic Precursor/MethodReference
Bromomethyl KetoneBromineHighDiazoketone + HBr; Direct Bromination (Br₂) nih.govmdpi.com
Chloromethyl KetoneChlorineHighDiazoketone + HCl; N-Chlorosuccinimide mdpi.comnih.govnih.gov
Fluoromethyl KetoneFluorineModerate (less than Br/Cl)Diazoketone + TBAF; Selectfluor® sapub.orgresearchgate.netmdpi.com

Exploration of Different Substitution Patterns on the Fluorene Ring

Beyond the 2,7-dihalo substitution, the properties of fluorene-based ketones can be further diversified by exploring other substitution patterns. The C9 position of the fluorene ring is particularly noteworthy. Its protons are weakly acidic (pKa ≈ 22.6 in DMSO), and deprotonation leads to the formation of a stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile, allowing for the introduction of a wide variety of substituents at the C9 position. wikipedia.orgresearchgate.net

Introducing substituents at the C9 position can sterically hinder the molecule and influence its electronic properties and applications, for example, in the development of copolymers for optoelectronics. researchgate.net The reactivity of the core fluorene structure is also highly dependent on the nature and position of substituents. For instance, the microbial degradation of methyl-substituted fluorenes shows that oxidation occurs on the unsubstituted ring, whereas oxidation of the methyl group itself can prevent other transformations. asm.org This regioselectivity highlights how substitution patterns direct the reactivity of the entire molecule.

The synthesis of fluorenones with various substitution patterns can be achieved through methods like the palladium-catalyzed C-H functionalization cascade, which allows for the construction of the fluorenone core from substituted benzaldehydes and aryl iodides. acs.org This provides a versatile route to access a wide range of substituted fluorenone precursors for further elaboration into α-halo ketones.

Structure-Reactivity Relationships in Related Fluorene-Based Ketones

The relationship between the structure of fluorene-based ketones and their reactivity is a composite of steric and electronic effects. researchgate.net The electron-withdrawing or -donating nature of substituents on the aromatic rings directly influences the electrophilicity of both the ketone's carbonyl carbon and the α-carbon bearing the halogen.

For the α-halo ketone moiety, the reactivity is governed by several factors. The inductive effect of the carbonyl group polarizes the carbon-halogen bond, increasing the electrophilicity of the α-carbon. nih.gov The reactivity order for the leaving group in SN2 reactions is typically I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond. up.ac.za However, as noted earlier, conformational and orbital overlap effects can also play a crucial role, sometimes leading to non-intuitive reactivity trends, especially in the case of fluorine. beilstein-journals.orgnih.gov

Emerging Research Directions and Future Perspectives

Integration into Novel Catalytic Cycles

The inherent reactivity of the bromomethyl ketone moiety in 2,7-Dichlorofluorenyl Bromomethyl Ketone opens up avenues for its use as a precursor in the synthesis of novel catalysts. The electron-withdrawing nature of the 2,7-dichloro-substituted fluorene (B118485) ring can influence the reactivity and stability of any catalytically active species derived from it.

One promising direction is the utilization of this compound in the Kröhnke pyridine (B92270) synthesis. wikipedia.org This reaction involves the treatment of a bromomethyl ketone with pyridine to form a pyridinium (B92312) salt, which then acts as a key intermediate in a condensation reaction to produce highly functionalized pyridines. wikipedia.org The resulting fluorene-substituted pyridines could themselves serve as ligands for transition metal catalysts, with the dichlorofluorene unit potentially modulating the catalyst's electronic properties and, consequently, its activity and selectivity.

Furthermore, the ketone functionality offers a site for the synthesis of Schiff base ligands through condensation with primary amines. These fluorene-based Schiff base complexes, when coordinated with transition metals, could exhibit catalytic activity in a variety of organic transformations. The rigidity and steric bulk of the 2,7-dichlorofluorene (B131596) scaffold may impart unique stereoselectivity to such catalytic systems. Research in this area is still in its nascent stages, but the potential for creating bespoke catalysts for specific applications is substantial.

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of halogenated fluorene derivatives and bromomethyl ketones often involves the use of hazardous reagents and generates significant chemical waste. sci-hub.se Consequently, a key area of emerging research is the development of greener and more sustainable synthetic routes to this compound and its precursors.

Recent advancements in green chemistry have demonstrated the potential for more environmentally benign synthesis of related compounds. For instance, methods for the chlorination of fluorene using sulfuryl chloride in glacial acetic acid have been developed, which can reduce the amount of solvent needed and improve yields. google.com Aerobic oxidation, using air as the oxidant, has also been explored as a green alternative for the synthesis of fluorenones, the precursors to many fluorene derivatives.

For the bromomethyl ketone synthesis, researchers are investigating alternatives to harsh brominating agents. The use of solid bromine carriers and enzymatic or chemoenzymatic methods for halogenation and ketone functionalization are promising approaches that could significantly reduce the environmental impact of the synthesis. researchgate.net The development of one-pot syntheses that minimize intermediate purification steps would also contribute to a more sustainable production process.

Synthetic StepTraditional MethodGreen Alternative
Chlorination of Fluorene Chlorine gas in large volumes of solventSulfuryl chloride in reduced solvent, catalytic methods
Ketone Formation Friedel-Crafts acylation with acyl halides and Lewis acidsCatalytic acylation, photo-Fries rearrangement
Bromination of Ketone Elemental bromineN-Bromosuccinimide (NBS), enzymatic bromination

Application in Supramolecular Chemistry and Self-Assembly

The rigid, planar, and aromatic nature of the fluorene core makes it an excellent scaffold for building blocks in supramolecular chemistry and self-assembly. researchgate.net The 2,7-dichloro substitution pattern can influence π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures. mdpi.com

The bromomethyl ketone group adds a reactive handle for covalent self-assembly or post-assembly functionalization. For example, it can react with nucleophiles such as amines or thiols to form stable covalent bonds, allowing for the construction of robust, extended supramolecular architectures. This could lead to the formation of fluorene-based covalent organic frameworks (COFs) or other porous materials with potential applications in gas storage or catalysis. researchgate.net

Furthermore, fluorene derivatives have been shown to self-assemble into various nanostructures, such as tapes and micelles, in solution. researchgate.net The specific functionalization of this compound could be used to direct the self-assembly process and control the morphology of the resulting nanostructures. The combination of the rigid fluorene core and the reactive ketone group offers a versatile platform for designing novel supramolecular materials with tailored properties. mdpi.com

Advanced Functionalization Strategies for Enhanced Material Properties

The functionalization of the fluorene core is a well-established strategy for tuning the optical and electronic properties of fluorene-based materials. researchgate.net The 2,7-dichloro substitutions in this compound already provide a starting point for creating materials with specific electronic characteristics, often used in organic light-emitting diodes (OLEDs). watson-int.com

The bromomethyl ketone group is a prime site for introducing a wide array of other functional groups to further enhance material properties. For instance, reaction with various amines can lead to the formation of emissive materials with tunable fluorescence properties. Coupling reactions, such as the Sonogashira or Suzuki coupling, at the bromine positions (if the starting material is a dibromo-fluorene derivative) or after conversion of the ketone, can be used to extend the π-conjugated system, leading to materials with red-shifted absorption and emission, which are desirable for various optoelectronic applications.

The introduction of charge-transporting moieties via the bromomethyl ketone group could lead to the development of bipolar materials that can efficiently transport both electrons and holes, a key requirement for high-performance OLEDs. rsc.org The synthesis of polymers incorporating the 2,7-dichlorofluorene unit is another promising strategy for creating processable materials for large-area electronic devices. researchgate.net

Functionalization StrategyTarget PropertyPotential Application
Reaction with Amines Tunable fluorescenceFluorescent probes, OLEDs
Cross-Coupling Reactions Extended π-conjugationOrganic photovoltaics, near-infrared emitters
Attachment of Charge-Transporting Groups Bipolar charge transportHigh-efficiency OLEDs, organic transistors
Polymerization Processability, film-forming abilityLarge-area electronics, sensors

Computational Design of New Fluorene-Based Building Blocks for Materials Science

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the in silico design and prediction of the properties of new materials. slideshare.net For fluorene-based systems, DFT calculations can provide valuable insights into their electronic structure, optical properties, and charge transport characteristics. indexcopernicus.comcognizancejournal.comresearchgate.net

In the context of this compound, computational studies can be employed to:

Predict the effects of further functionalization: By modeling the introduction of different substituents at the bromomethyl ketone position, researchers can predict how these modifications will affect the HOMO-LUMO gap, absorption and emission spectra, and charge mobility of the resulting molecules. cognizancejournal.comresearchgate.net

Screen potential candidates for specific applications: A large number of virtual derivatives can be rapidly screened to identify the most promising candidates for applications such as OLEDs, solar cells, or sensors, thus guiding synthetic efforts.

Understand structure-property relationships: Computational analysis can help to elucidate the fundamental relationships between the molecular structure of fluorene derivatives and their macroscopic properties, enabling the rational design of new materials with desired functionalities. indexcopernicus.com

Recent computational work on fluorinated fluorene derivatives has demonstrated the power of this approach in predicting properties relevant to OLED applications. indexcopernicus.comcognizancejournal.comresearchgate.net Similar studies on chlorinated and functionalized fluorenes will be crucial for unlocking the full potential of this compound as a versatile building block in materials science.

Q & A

Q. Example Protocol :

Dissolve 2,7-dichlorofluorenyl methyl ketone in CCl₄.

Add NBS and a radical initiator (e.g., AIBN).

Reflux under UV light for 6–12 hours.

Purify via column chromatography (hexane/ethyl acetate).

Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time .

What purification techniques are most effective for isolating this compound, and how can impurities be minimized?

Basic Research Question
Purification challenges arise from byproducts like unreacted starting materials or di-brominated derivatives. Effective methods include:

  • Recrystallization : Use methanol or ethanol for high-purity crystals. Cold precipitation improves yield .
  • Column chromatography : Silica gel with non-polar eluents (e.g., hexane/CH₂Cl₂) separates brominated isomers.
  • Analytical validation : Confirm purity via HPLC (>97% by HPLC) and NMR to detect residual solvents or halide salts .

Critical Note : Impurities from decomposition (e.g., oxidation byproducts) necessitate inert atmosphere handling and low-temperature storage .

How should researchers safely handle and store this compound to mitigate toxicity risks?

Basic Research Question
Bromomethyl ketones are alkylating agents with potential toxicity. Safety protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Store at 0–6°C in amber vials to prevent light-induced degradation. Avoid moisture to reduce hydrolysis .

Toxicity Data : Analogous bromoacetones exhibit LC₅₀ values in rodents (e.g., 0.19–4.1 ppm for AEGL-3 thresholds), emphasizing strict exposure limits .

How does bromine substitution influence the reactivity of this compound compared to chloro or iodo analogs?

Advanced Research Question
Bromine’s intermediate electronegativity and bond strength balance reactivity and stability:

  • Nucleophilic substitution : Bromine’s leaving-group ability is superior to chlorine but less than iodine, enabling controlled alkylation in cross-coupling reactions.
  • Stability : Bromomethyl ketones are less prone to hydrolysis than iodomethyl analogs but more reactive than chloromethyl derivatives.
  • Applications : Bromine facilitates Suzuki-Miyaura couplings with boronic acids (e.g., arylboronic acids in and ) .

Experimental Design : Compare reaction rates with dichlorofluorenyl chloromethyl/iodomethyl ketones under identical conditions (e.g., Pd-catalyzed coupling) .

How can researchers design enzyme inactivation studies using this compound as an active-site probe?

Advanced Research Question
Bromomethyl ketones irreversibly alkylate enzyme active sites. Key steps include:

  • Enzyme selection : Target enzymes with nucleophilic residues (e.g., cysteine in proteases).
  • Kinetic assays : Monitor inactivation via substrate turnover reduction (e.g., IleRS inactivation in ).
  • Control experiments : Use non-brominated analogs to confirm specificity.

Q. Case Study :

Incubate IleRS with 0.1–1 mM bromomethyl ketone.

Measure residual activity via ATP-PPi exchange assays.

Calculate inactivation rate constants (kᵢₙₐcₜ) and IC₅₀ values .

How can contradictory data on reaction yields with this compound be resolved in cross-coupling reactions?

Advanced Research Question
Yield discrepancies often stem from substrate electronic effects or competing pathways:

  • Substituent analysis : Electron-withdrawing groups (e.g., -Cl, -F) on boronic acids (–8) may deactivate coupling partners.
  • Solvent optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) for hindered substrates.

Q. Troubleshooting Table :

IssueLikely CauseSolution
Low yieldPoor boronic acid solubilityUse DMF/H₂O mixtures
Side productsOver-brominationReduce reaction time
No reactionCatalyst poisoningAdd molecular sieves or purify reagents

What analytical techniques are essential for characterizing this compound and its derivatives?

Q. Methodological Guidance

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., dichlorofluorenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
  • X-ray Crystallography : Resolve crystal packing and halogen-bonding interactions.

Purity Criteria : ≥97% by HPLC (C18 column, acetonitrile/water gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.